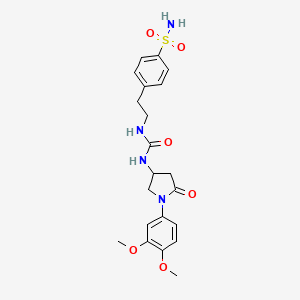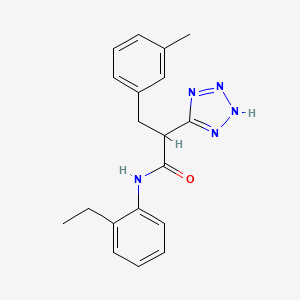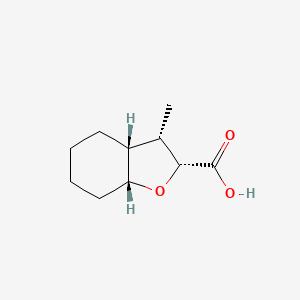
4-(2-(3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a ureido group, an ethyl group, a benzenesulfonamide group, and a 3,4-dimethoxyphenyl group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For instance, the ureido group might participate in acid-base reactions, while the benzenesulfonamide group could undergo electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition for Cancer Treatment
A significant application of ureido benzenesulfonamides, such as the compound , is their role in inhibiting human carbonic anhydrase (hCA) isoforms. These compounds have been found effective against hCA IX, a tumor-associated isoform, suggesting potential for anticancer treatment. Notably, compound 7j in one study exhibited sub-nanomolar potency against hCA IX, underscoring its potential as an anticancer agent (Lolak et al., 2019). Another study reported compounds with high selectivity for hCA IX over other isoforms, reinforcing their relevance in targeted cancer therapies (Lolak et al., 2019).
Antimetastatic Properties
Ureido-substituted benzenesulfonamides have also demonstrated promising antimetastatic activity. Certain compounds significantly inhibited metastasis formation in aggressive mammary tumor cells, suggesting potential for developing novel antimetastatic drugs (Pacchiano et al., 2011).
Anticancer Activity
Several ureido benzenesulfonamide derivatives have shown marked anticancer activity against various cancer cell lines. For instance, specific compounds displayed notable activity against human colorectal carcinoma and human cervix carcinoma cell lines (Karakuş et al., 2018).
Cardiac Myosin Activation
Research has also explored the use of sulfonamidophenylethylureas, similar in structure to the compound , as cardiac myosin activators. These compounds showed efficiency in vitro and in vivo, highlighting a potential therapeutic application for treating systolic heart failure (Manickam et al., 2018).
Enzyme Inhibition for Neurological Disorders
Sulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrase, with implications for treating neurological disorders like epilepsy. Some derivatives exhibited effective seizure protection in animal models, suggesting potential applications in neurology (Mishra et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S/c1-30-18-8-5-16(12-19(18)31-2)25-13-15(11-20(25)26)24-21(27)23-10-9-14-3-6-17(7-4-14)32(22,28)29/h3-8,12,15H,9-11,13H2,1-2H3,(H2,22,28,29)(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPIFFCTKMCYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Chloromethyl)-3-[2-(difluoromethyl)phenyl]bicyclo[1.1.1]pentane](/img/structure/B2894032.png)
![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2894035.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2894039.png)
![2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2894040.png)
![2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2894041.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate](/img/structure/B2894044.png)

![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2894047.png)
![2-ethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2894048.png)



![7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2894054.png)